(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid

Description

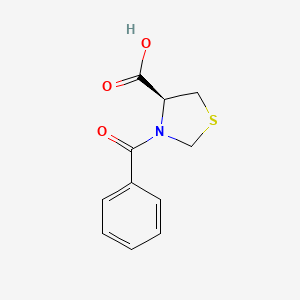

(4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The compound features a benzoyl group at position 3 and a carboxylic acid moiety at position 4, with an (S)-configured stereocenter at carbon 4. Thiazolidine derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and immunomodulatory properties .

Properties

IUPAC Name |

(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(8-4-2-1-3-5-8)12-7-16-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXJOSWHOVIQ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CS1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of benzaldehyde, malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol in the presence of triethylamine . The reaction is carried out at room temperature, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Scientific Research Applications of (4S)-3-Benzoyl-1,3-thiazolidine-4-carboxylic acid

This compound is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique stereochemistry and the presence of both a benzoyl group and a carboxylic acid group contribute to its distinct chemical and biological properties, making it valuable for research and development.

Chemical Reactions and Building Block

This compound serves as a building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions, potentially involving reagents like Grignard reagents or organolithium compounds.

Biological Applications

Derivatives of this compound have shown potential as enzyme inhibitors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity, while the benzoyl group may enhance binding to target molecules. Studies indicate that thiazolidinones, a related class of compounds, have antifungal, antibacterial, and antiproliferative effects . They have also demonstrated anti-inflammatory activity against various bacteria by inhibiting the bacterial enzyme MurB .

Medical Applications

This compound is under investigation for its potential use in developing new pharmaceuticals. Its biological activity primarily involves interaction with molecular targets, acting as an inhibitor or modulator of specific enzymes and influencing biochemical pathways. For example, it may inhibit enzymes linked to microbial cell wall synthesis, exhibiting antimicrobial properties.

Industrial Applications

This compound can be used in the synthesis of materials with specific properties, such as polymers.

Case Studies

- Antioxidant Properties: Studies evaluating thiazolidine derivatives have shown that specific substitutions in the thiazolidine structure significantly enhance antioxidant activity.

- Anticancer Effects: Comparative studies of thiazolidine derivatives against cancer cell lines (HepG2 and MCF-7) have found that this compound demonstrates superior antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Mechanism of Action

The mechanism of action of (4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzoyl group may also play a role in binding to the target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolidine-4-carboxylic acid derivatives vary primarily in substituents at positions 2, 3, or 5, which influence their conformational stability, intermolecular interactions, and bioactivity. Key structural analogs include:

Key Observations :

- Substituent Position : Nitro or chloro groups at position 2 enhance antimicrobial activity compared to alkyl or aromatic substituents .

- Stereochemistry: The (4S) configuration in the target compound contrasts with the (4R) configuration in Raphanusic acid [(4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid], which is a glucosinolate degradation product .

- Conformational Stability : Crystal structures of analogs like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid reveal envelope conformations and hydrogen-bonded networks that influence packing and stability .

Physicochemical Properties

- Hydrogen Bonding : Carboxylic acid groups in analogs form O–H⋯N or O–H⋯O bonds, critical for crystal packing and solubility. For example, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid exhibits helical chains via O–H⋯N bonds .

- Lipophilicity : Benzoyl and nitro groups increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Research Implications and Trends

- Structure-Activity Relationship (SAR): Para-substituted electron-withdrawing groups (e.g., NO2, Cl) at position 2 optimize antimicrobial potency .

- Stereochemical Influence : The (4S) configuration in the target compound may offer distinct binding modes compared to (4R) analogs, warranting further enantioselective studies.

- Synthetic Strategies : Cycloaddition reactions (e.g., 1,3-dipolar cycloaddition in DES solvents) enable efficient synthesis of dispiro-thiazolidine derivatives, suggesting routes for functionalizing the target compound .

Biological Activity

(4S)-3-benzoyl-1,3-thiazolidine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is known to act as an inhibitor or modulator of specific enzymes, influencing several biochemical pathways. For instance, it may inhibit enzymes linked to microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

1. Antioxidant Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, reducing oxidative stress in biological systems. For example, compounds similar to this compound have shown promising results in lipid peroxidation assays .

2. Anticancer Activity

Research has demonstrated that this compound derivatives possess anticancer properties . In vitro studies reveal that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 and MCF-7 cells. The IC50 values for these compounds range from 5.1 to 22.08 µM, indicating their potential as therapeutic agents against cancer .

3. Antimicrobial Activity

The compound exhibits notable antimicrobial effects against a variety of pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways within microbial cells .

Table 1: Biological Activities of this compound

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of thiazolidine derivatives using the TBARS assay. The results indicated that specific substitutions in the thiazolidine structure significantly enhanced antioxidant activity compared to non-substituted analogs .

Case Study 2: Anticancer Effects

In a comparative study of several thiazolidine derivatives against cancer cell lines (HepG2 and MCF-7), it was found that this compound demonstrated superior antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.